Dibenzylfluorescein

Catalog No.
S1487063
CAS No.
97744-44-0
M.F
C34H24O5
M. Wt
512.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibenzylfluorescein

CAS Number

97744-44-0

Product Name

Dibenzylfluorescein

IUPAC Name

benzyl 2-(3-oxo-6-phenylmethoxyxanthen-9-yl)benzoate

Molecular Formula

C34H24O5

Molecular Weight

512.5 g/mol

InChI

InChI=1S/C34H24O5/c35-25-15-17-29-31(19-25)39-32-20-26(37-21-23-9-3-1-4-10-23)16-18-30(32)33(29)27-13-7-8-14-28(27)34(36)38-22-24-11-5-2-6-12-24/h1-20H,21-22H2

InChI Key

YZJGKSLPSGPFEV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=C4C=CC(=O)C=C4O3)C5=CC=CC=C5C(=O)OCC6=CC=CC=C6

Synonyms

2-[3-Oxo-6-(phenylmethoxy)-3H-xanthen-9-yl]benzoic Acid Phenylmethyl Ester; NSC 645658;

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=C4C=CC(=O)C=C4O3)C5=CC=CC=C5C(=O)OCC6=CC=CC=C6

Dibenzylfluorescein (DBF) is a non-fluorescent molecule commonly used in scientific research as a specific reporter substrate for the enzyme cytochrome P450 3A (CYP3A) [].

Mechanism of Action

CYP3A is a vital enzyme involved in the metabolism of various endogenous and exogenous compounds, including medications, hormones, and toxins []. DBF itself is not fluorescent, but when it undergoes enzymatic modification by CYP3A, it is converted to a fluorescent product, hydroxydibenzylfluorescein []. This change in fluorescence allows researchers to measure CYP3A activity indirectly by monitoring the increase in fluorescence intensity.

Applications

Dibenzylfluorescein (DBF) plays a crucial role in various scientific research applications, including:

  • Drug discovery and development

    DBF assays are employed to assess the potential drug-drug interaction (DDI) liabilities of new drugs by evaluating their inhibitory or inductive effects on CYP3A activity [, ]. This information is crucial for determining drug safety and potential interactions with other medications patients might be taking.

  • Enzyme kinetics and inhibition studies

    DBF assays are valuable tools for studying the kinetics (enzymatic reaction rates) and inhibition of CYP3A activity by various compounds []. This knowledge is vital for understanding the behavior and regulation of this key metabolic enzyme.

  • In vitro and in vivo models

    DBF can be utilized in both in vitro (laboratory) and in vivo (living organism) models to investigate CYP3A activity and its role in various biological processes. This versatility allows researchers to study this enzyme in different settings and gain a comprehensive understanding of its function.

Dibenzylfluorescein is a synthetic fluorogenic compound known for its utility as a substrate in various biochemical assays, particularly those involving cytochrome P450 enzymes. It has the chemical structure derived from fluorescein, where two benzyl groups are substituted at specific positions, enhancing its fluorescent properties. This compound is characterized by its ability to emit fluorescence upon enzymatic conversion, making it valuable for high-throughput screening applications in drug discovery and metabolic studies .

Dibenzylfluorescein primarily undergoes O-dealkylation reactions when acted upon by cytochrome P450 isoforms. These reactions convert the non-fluorescent dibenzylfluorescein into a fluorescent product, allowing for the quantification of enzyme activity. The compound has been shown to interact with various cytochrome P450 isoforms, including CYP3A4, CYP2C8, CYP2C9, and CYP2C19, facilitating studies on drug metabolism and enzyme inhibition .

Dibenzylfluorescein exhibits significant biological activity as a substrate for cytochrome P450 enzymes. It has been utilized in high-throughput screening assays to identify potential inhibitors of these enzymes. For instance, it has been tested against known inhibitors such as ritonavir and lopinavir, providing insights into the metabolic pathways of drugs and their interactions with human enzymes . Additionally, its ability to act as a fluorescent probe makes it useful in studying enzyme kinetics and substrate specificity.

The synthesis of dibenzylfluorescein typically involves a multi-step chemical process that includes:

  • Formation of Fluorescein: The starting material is fluorescein, which undergoes modifications to introduce benzyl groups.
  • Benzylation Reaction: Benzyl chloride or similar reagents are used to attach benzyl groups to the fluorescein core.
  • Purification: The final product is purified through techniques such as chromatography to ensure high purity suitable for biological assays .

Dibenzylfluorescein finds applications in various fields:

  • Drug Metabolism Studies: It serves as a probe for studying the metabolism of drugs by cytochrome P450 enzymes.
  • High-Throughput Screening: Its fluorescent properties facilitate rapid screening of compounds in drug discovery processes.
  • Biochemical Research: It is used in research involving enzyme kinetics and substrate specificity .

Research has demonstrated that dibenzylfluorescein interacts specifically with cytochrome P450 isoforms, making it a valuable tool for understanding enzyme-substrate interactions. Studies have shown its efficacy in identifying both known and novel inhibitors of these enzymes, which is crucial for developing safer pharmaceuticals . The compound's unique ability to fluoresce upon enzymatic action allows researchers to monitor these interactions in real-time.

Dibenzylfluorescein shares similarities with several other fluorogenic substrates used in biochemical assays. Here are some comparable compounds:

Compound NameStructure TypePrimary Use
FluoresceinFluorogenic dyeGeneral fluorescence applications
Nile RedFluorogenic dyeLipid staining and cellular imaging
7-Hydroxy-4-trifluoromethyl-coumarinFluorogenic substrateEnzyme activity assays
Resorufin benzyl etherFluorogenic probeDrug metabolism studies

Uniqueness of Dibenzylfluorescein: What sets dibenzylfluorescein apart from these compounds is its specific application as a substrate for multiple cytochrome P450 isoforms, along with its enhanced fluorescent properties that allow for sensitive detection in high-throughput settings .

XLogP3

6.1

Hydrogen Bond Acceptor Count

5

Exact Mass

512.16237386 g/mol

Monoisotopic Mass

512.16237386 g/mol

Heavy Atom Count

39

Appearance

Assay:≥98%A crystalline solid

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Metabolism Metabolites

Dibenzylfluorescein has known human metabolites that include Fluorescein benzyl ester and 2-[6-(benzyloxy)-3-oxo-3H-xanthen-9-yl]benzoic acid.

Dates

Modify: 2023-08-15

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